

An In-depth Technical Guide to 2,2-Dimethyl-3-heptanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethyl-3-heptanone

Cat. No.: B099860

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,2-Dimethyl-3-heptanone**, a branched aliphatic ketone. Due to a notable absence of this compound in historical and contemporary scientific literature, this document consolidates available physicochemical data from established chemical databases and discusses potential synthetic routes based on general organic chemistry principles. While no specific biological activity or signaling pathway has been attributed to **2,2-Dimethyl-3-heptanone**, this guide explores the broader context of aliphatic ketones in biological systems and their application in the flavor, fragrance, and pharmaceutical industries. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of sterically hindered ketones.

Introduction

2,2-Dimethyl-3-heptanone, with the chemical formula C₉H₁₈O, is a nine-carbon aliphatic ketone characterized by a sterically hindered carbonyl group due to the presence of a tert-butyl group.^[1] This structural feature is expected to influence its reactivity and physical properties. Despite its relatively simple structure, a thorough review of scientific literature reveals a significant lack of published research on its discovery, specific synthesis, and biological activity.

This guide endeavors to collate all available data, provide theoretical context for its synthesis and potential applications, and identify gaps in the current knowledge for future research.

Physicochemical Properties

A summary of the known physical and chemical properties of **2,2-Dimethyl-3-heptanone** is presented in Table 1. This data has been aggregated from various chemical databases.[\[1\]](#)

Table 1: Physicochemical Properties of **2,2-Dimethyl-3-heptanone**

Property	Value	Source
IUPAC Name	2,2-Dimethylheptan-3-one	[1]
CAS Number	19078-97-8	[1]
Molecular Formula	C9H18O	[1]
Molecular Weight	142.24 g/mol	[1]
Appearance	Colorless to pale yellow liquid (predicted)	
Odor	Sweet or fruity (reported for similar ketones)	[2]
Boiling Point	Not definitively reported	
Density	Not definitively reported	
Solubility	Limited solubility in water; soluble in organic solvents (predicted)	
InChI	InChI=1S/C9H18O/c1-5-6-7- 8(10)9(2,3)4/h5-7H2,1-4H3	[1]
InChIKey	ZLMHETMAEHQFHK- UHFFFAOYSA-N	[1]
SMILES	CCCCC(=O)C(C)(C)C	[1]

History and Discovery

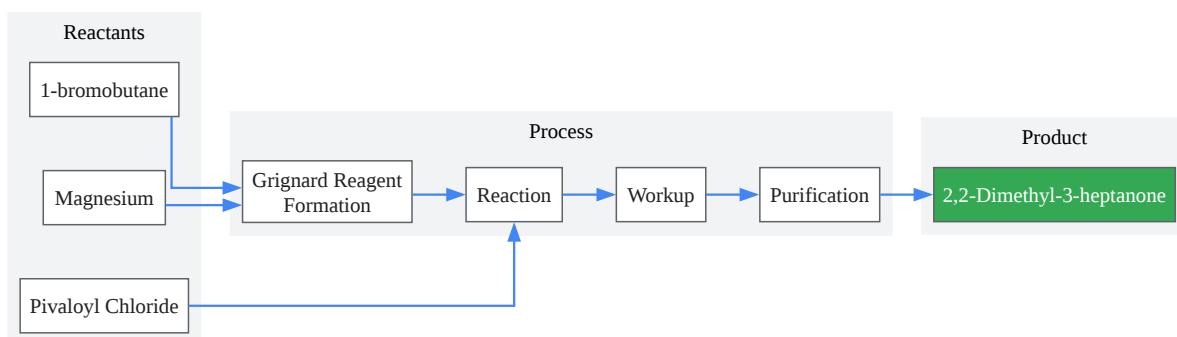
The historical record of the discovery and first synthesis of **2,2-Dimethyl-3-heptanone** is not well-documented in readily accessible scientific literature. While the work of chemists like Frank C. Whitmore in the early 20th century focused on sterically hindered molecules, a direct attribution for the synthesis of this specific ketone is not found.^[3] It is plausible that this compound was first synthesized as part of broader studies on the reactions of organometallic reagents with hindered carboxylic acid derivatives, a common method for the preparation of such ketones. However, without a primary publication, the exact origins of **2,2-Dimethyl-3-heptanone** remain obscure.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2,2-Dimethyl-3-heptanone** from a peer-reviewed journal is not available, its structure suggests several plausible synthetic routes based on established organic chemistry principles. The primary challenge in its synthesis is the formation of the bond between the sterically hindered tert-butyl group and the carbonyl carbon.

Plausible Synthetic Pathway: Grignard Reaction

A common and effective method for the synthesis of ketones involves the reaction of a Grignard reagent with an appropriate electrophile. For **2,2-Dimethyl-3-heptanone**, a feasible approach would be the reaction of a butylmagnesium halide with pivaloyl chloride (2,2-dimethylpropanoyl chloride).


Reaction Scheme:

Hypothetical Experimental Protocol:

- Materials: Magnesium turnings, anhydrous diethyl ether, 1-bromobutane, pivaloyl chloride, dilute hydrochloric acid, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
- Procedure:

- Prepare the Grignard reagent by adding a solution of 1-bromobutane in anhydrous diethyl ether to magnesium turnings under an inert atmosphere.
- Cool the Grignard solution in an ice bath and slowly add a solution of pivaloyl chloride in anhydrous diethyl ether.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction by carefully adding dilute hydrochloric acid.
- Separate the organic layer, wash with saturated sodium bicarbonate solution and water, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure and purify the resulting crude product by fractional distillation to yield **2,2-Dimethyl-3-heptanone**.

Logical Workflow for the Grignard Synthesis:

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for the synthesis of **2,2-Dimethyl-3-heptanone** via a Grignard reaction.

Potential Applications

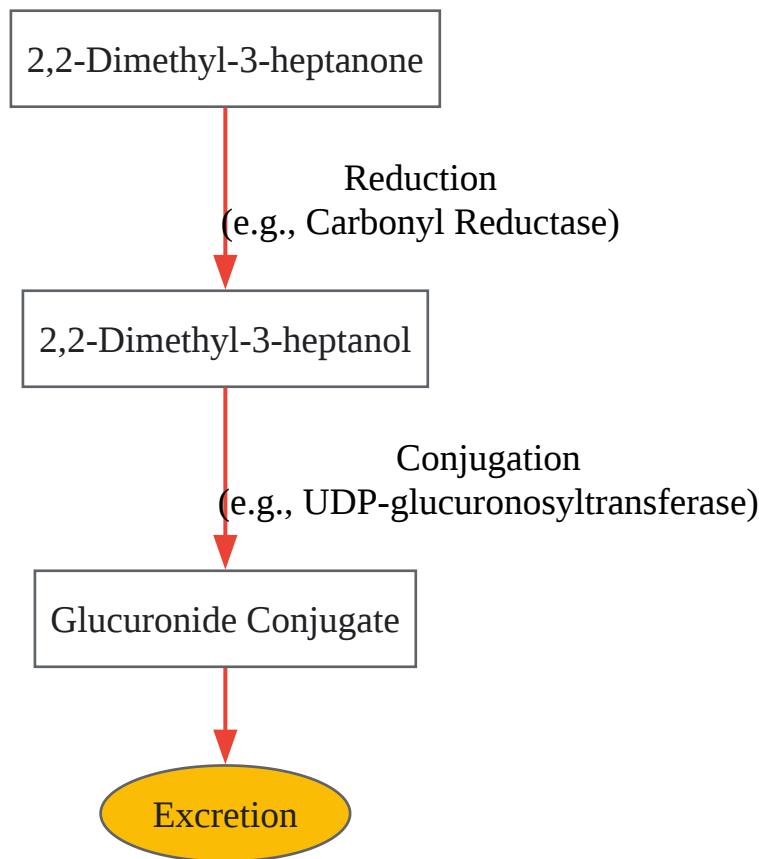
While specific applications for **2,2-Dimethyl-3-heptanone** are not extensively documented, its structural class suggests potential utility in several industrial and research areas.

Flavor and Fragrance Industry

Aliphatic ketones are known contributors to the flavor and aroma profiles of various foods and fragrances.^{[2][4]} Shorter-chain ketones often possess fruity or cheesy notes. Given its structure, **2,2-Dimethyl-3-heptanone** could potentially be explored as a novel flavoring or fragrance ingredient, although its specific organoleptic properties have not been reported in the literature.

Pharmaceutical and Agrochemical Synthesis

Sterically hindered ketones can serve as important intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.^[5] The tert-butyl group can impart desirable properties such as increased metabolic stability. **2,2-Dimethyl-3-heptanone** could be a building block for more elaborate structures.


Biological Activity and Signaling Pathways

There is currently no scientific literature describing any specific biological activity or involvement in signaling pathways for **2,2-Dimethyl-3-heptanone**. However, the metabolism of aliphatic ketones in biological systems is a known process.

Hypothetical Metabolic Pathway

In mammals, aliphatic ketones can be metabolized through various pathways, including reduction to the corresponding secondary alcohol, followed by conjugation and excretion.^[6] Another potential route involves cytochrome P450-mediated oxidation.

Hypothetical Metabolic Fate of **2,2-Dimethyl-3-heptanone**:

[Click to download full resolution via product page](#)

Caption: A hypothetical metabolic pathway for **2,2-Dimethyl-3-heptanone** in a biological system.

Conclusion and Future Directions

2,2-Dimethyl-3-heptanone represents a chemical entity for which there is a surprising dearth of scientific information. While its physicochemical properties can be inferred from database entries, its history, definitive synthesis, and biological role remain unelucidated. The synthetic pathways and potential applications discussed in this guide are based on established chemical principles and analogies to structurally similar compounds.

Future research should focus on:

- Definitive Synthesis and Characterization: A detailed, reproducible synthesis and full spectroscopic characterization of **2,2-Dimethyl-3-heptanone** would be a valuable contribution to the chemical literature.

- Exploration of Biological Activity: Screening for biological activity, including antimicrobial, cytotoxic, and receptor-binding assays, could uncover novel properties.
- Metabolic Studies: Investigating the *in vitro* and *in vivo* metabolism of **2,2-Dimethyl-3-heptanone** would provide insights into its toxicological profile and potential for bioaccumulation.
- Application-Oriented Research: Evaluating its organoleptic properties for the flavor and fragrance industry and its utility as a synthetic intermediate would be practical next steps.

This technical guide serves as a starting point for researchers and professionals, highlighting the significant opportunities for investigation into this understudied molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Dimethyl-3-heptanone | C9H18O | CID 140472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. 2,2-DIMETHYL-3-HEPTANONE [myskinrecipes.com]
- 6. Aliphatic Secondary Alcohols, Ketones and Related Esters (JECFA Food Additives Series 50) [inchem.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2-Dimethyl-3-heptanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099860#discovery-and-history-of-2-2-dimethyl-3-heptanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com